molecular formula C18H29NO3 B11171444 2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide

Cat. No.: B11171444
M. Wt: 307.4 g/mol
InChI Key: UDBNZDDWXWDRCZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a methylheptan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-methylheptan-2-amine.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an acetamide intermediate through a condensation reaction with acetic anhydride.

    Amidation Reaction: The intermediate is then reacted with 6-methylheptan-2-amine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)amine
  • 2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)ethanamide

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its combination of a dimethoxyphenyl group and a methylheptan-2-yl chain makes it particularly interesting for research and industrial applications.

Properties

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide

InChI

InChI=1S/C18H29NO3/c1-13(2)7-6-8-14(3)19-18(20)12-15-9-10-16(21-4)17(11-15)22-5/h9-11,13-14H,6-8,12H2,1-5H3,(H,19,20)

InChI Key

UDBNZDDWXWDRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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